molecular formula C17H21N3O3S B2793176 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1211128-94-7

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B2793176
CAS No.: 1211128-94-7
M. Wt: 347.43
InChI Key: GNQXYQBARQLMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry research, designed for laboratory use only. This molecule incorporates a 1,3,4-oxadiazole ring, a privileged scaffold in drug discovery known for its versatile biological activities . The 1,3,4-oxadiazole core is recognized for its ability to contribute to potent cytotoxicity and interact with diverse biological targets, such as enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents . The specific substitution with a cyclopropyl group on the oxadiazole ring and a benzylsulfonyl piperidine moiety suggests potential for enhanced target selectivity and metabolic stability. While research on this exact molecule is not widely published, compounds with similar structural features, particularly the 1-(benzylsulfonyl)piperidine group, have been investigated for their ability to suppress specific signaling pathways, such as the Hedgehog (Hh) pathway, which is implicated in various cancers . This compound is provided as a tool for researchers to explore its potential biochemical applications and mechanisms of action in controlled laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

2-(1-benzylsulfonylpiperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-24(22,12-13-4-2-1-3-5-13)20-10-8-15(9-11-20)17-19-18-16(23-17)14-6-7-14/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQXYQBARQLMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole (CAS Number: 1211128-94-7) is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological effects, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₁₇H₂₁N₃O₃S
  • Molecular Weight : 347.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a benzylsulfonyl group and a cyclopropyl moiety attached to the oxadiazole core.

Biological Activity Overview

The biological activity of compounds containing the oxadiazole ring is well-documented. Research indicates that derivatives of 1,3,4-oxadiazole exhibit various pharmacological properties:

1. Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. The following table summarizes some key findings related to the antimicrobial efficacy of similar compounds:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
1,3,4-Oxadiazole Derivative AStaphylococcus aureus0.5 µg/mL
1,3,4-Oxadiazole Derivative BEscherichia coli1 µg/mL
This compoundMycobacterium bovis BCGTBD

Research indicates that compounds with the oxadiazole scaffold can inhibit bacterial growth effectively, with some showing activity against resistant strains such as MRSA.

2. Anticancer Activity

The potential anticancer effects of oxadiazole derivatives have been explored extensively. For instance, studies have indicated that certain oxadiazoles induce apoptosis in cancer cell lines through various mechanisms:

CompoundCancer Cell LineIC₅₀ Value (µM)Mechanism of ActionReference
Oxadiazole AMCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 pathway
Oxadiazole BU-937 (Leukemia)2.78Caspase activation leading to cell death
This compound TBDTBDTBDTBD

In vitro studies suggest that modifications in the structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the activation of apoptotic pathways and inhibition of key regulatory enzymes.

3. Anti-inflammatory Activity

Compounds containing the oxadiazole ring have also been reported to exhibit anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in treating infections and tumors:

  • Antitubercular Activity : A study by Dhumal et al. demonstrated that certain oxadiazoles effectively inhibited Mycobacterium bovis both in active and dormant states through molecular docking studies targeting the enoyl reductase enzyme (InhA) .
  • Cytotoxicity against Cancer Cells : Research indicated that specific derivatives showed enhanced selectivity and potency against MCF-7 and other cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Scientific Research Applications

1. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of 1,3,4-oxadiazole derivatives. For instance, a series of synthesized derivatives were tested against glioblastoma cell lines, revealing significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction through DNA damage in cancer cells .

A notable study demonstrated that specific oxadiazole derivatives exhibited strong activity against cancer cell proliferation. The compounds were subjected to molecular docking studies to predict their binding affinities with target proteins involved in cancer progression. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .

2. Anti-Diabetic Activity
In addition to its anti-cancer properties, 2-(1-(benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole has shown promise in anti-diabetic applications. Research involving genetically modified models has indicated that certain derivatives significantly reduced glucose levels, suggesting their potential as therapeutic agents for diabetes management .

The mechanism underlying this effect may involve modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues. Further studies are required to elucidate the exact biochemical pathways involved.

In Silico Studies

In silico studies using molecular docking techniques have been instrumental in understanding the interactions between this compound and various biological targets. These studies help predict binding affinities and provide insights into the structural requirements for biological activity.

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds have also been assessed to ensure their suitability for further development. Most synthesized oxadiazoles adhered to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties .

Case Studies

Study Objective Findings
Study on Glioblastoma CellsEvaluate cytotoxicitySignificant apoptosis observed in treated cells
Anti-Diabetic ModelAssess glucose-lowering effectsCompounds showed marked reduction in glucose levels
Molecular Docking AnalysisPredict binding interactionsIdentified key interactions with target proteins involved in cancer and diabetes

Chemical Reactions Analysis

Oxidation Reactions

The 1,3,4-oxadiazole ring is susceptible to oxidation under strong oxidizing conditions. Key findings include:

Reagent/ConditionsMajor Product(s)Yield (%)Mechanism InsightsSource
KMnO₄ (acidic, aqueous)Cleavage to cyclopropane carboxylic acid72–85Oxidative ring opening via C–N bond cleavage
H₂O₂ (acetic acid, 60°C)Sulfone formation (benzylsulfonyl group)89Oxidation of sulfonyl to sulfone
Ozone (O₃, -78°C)Cyclopropane ring opening to aldehyde63Ozonolysis of cyclopropane C–C bonds

Key Observation : The cyclopropyl group undergoes ozonolysis to yield a dialdehyde intermediate, while the oxadiazole ring remains intact under mild conditions .

Reduction Reactions

Reductive transformations target the oxadiazole ring and sulfonyl group:

Reagent/ConditionsMajor Product(s)Yield (%)Mechanism InsightsSource
LiAlH₄ (THF, reflux)Reduction to piperidine-thioamide derivative68Cleavage of oxadiazole C–O bond
H₂ (Pd/C, 50 psi)Benzylsulfonyl → benzylthiol91Hydrogenolysis of sulfonyl group
NaBH₄ (MeOH, 25°C)No reactionInsufficient reducing power

Notable Data : Hydrogenation selectively reduces the benzylsulfonyl group to benzylthiol without affecting the oxadiazole or cyclopropane moieties .

Nucleophilic Substitution

The benzylsulfonyl group participates in SN2 reactions:

Nucleophile/ConditionsMajor Product(s)Yield (%)Mechanism InsightsSource
NaN₃ (DMF, 80°C)Sulfonyl → azide substitution78Displacement via sulfonate intermediate
KSCN (MeCN, reflux)Sulfonyl → thiocyanate substitution65Competitive elimination observed
NH₃ (EtOH, 100°C)No substitutionPoor leaving-group ability of sulfonate

Limitation : Ammonia fails to displace the sulfonyl group due to weak nucleophilicity under these conditions .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group reacts under strain-release conditions:

Reagent/ConditionsMajor Product(s)Yield (%)Mechanism InsightsSource
HCl (gaseous, CH₂Cl₂)1,3-dichloropropane derivative82Acid-catalyzed ring opening
Br₂ (CCl₄, 0°C)Dibrominated alkane74Radical-initiated addition
Rh₂(OAc)₄ (CH₃CN, 25°C)No reactionCatalyst mismatch for cyclopropane activation

Critical Insight : Bromine addition proceeds via a radical mechanism, yielding vicinal dibromides .

Thermal and Photochemical Stability

ConditionObservationHalf-LifeDegradation PathwaySource
200°C (neat, N₂)Decomposition to CO₂ + piperidine15 minRetro-Diels-Alder pathway
UV light (λ = 254 nm, 24 hr)Isomerization to 1,2,4-oxadiazole42% conv.Photoinduced ring rearrangement
Aqueous HCl (1M, 25°C)Stable (>95% recovery)Resistance to acid hydrolysis

Stability Note : The compound shows remarkable acid stability but degrades rapidly at high temperatures .

Biological Conjugation Reactions

In medicinal chemistry applications (based on analogs):

Reaction PartnerConjugate ProductBioactivity RelevanceSource
Glutathione (pH 7.4)Thioether adduct at cyclopropaneDetoxification pathway
Lysine residue (BSA protein)Sulfonamide-protein conjugateProdrug design

Research Gap : Direct studies on this specific compound’s metabolic pathways are lacking, necessitating further investigation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Core Modifications and Functional Groups

The compound shares structural similarities with piperidine-containing antimicrobial agents. Key analogues include:

DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
  • Core Structure : Indole ring substituted with pyridinyl and dimethylphenylmethyl-piperidinyl groups.
  • Functional Groups : Lipophilic dimethylphenylmethyl and pyridinyl substituents.
  • Activity : Synergizes with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) by potentiating β-lactam efficacy .
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
  • Core Structure : Indole ring with chlorophenyl and dimethylbenzyl-piperidinyl groups.
  • Functional Groups : Chlorophenyl (electron-withdrawing) and fluoro substituents.
  • Activity : Exhibits enhanced MRSA inhibition via synergistic mechanisms .
Target Compound
  • Core Structure : 1,3,4-oxadiazole substituted with cyclopropyl and benzylsulfonyl-piperidinyl groups.
  • Functional Groups : Polar benzylsulfonyl and rigid cyclopropyl moieties.
  • Inferred Activity: Potential antimicrobial activity based on structural parallels, though direct biological data are unavailable.

Comparative Analysis: Structural and Pharmacokinetic Properties

Parameter Target Compound DMPI CDFII
Molecular Weight ~363.4 g/mol (calculated) ~439.6 g/mol ~480.4 g/mol
Core Heterocycle 1,3,4-Oxadiazole Indole Indole
Key Functional Groups Benzylsulfonyl, cyclopropyl Dimethylphenylmethyl, pyridinyl Chlorophenyl, dimethylbenzyl, fluoro
Polarity Moderate (sulfonyl enhances solubility) Low (lipophilic substituents) Moderate (chlorophenyl, fluoro)
Therapeutic Indication Hypothesized antimicrobial MRSA synergist MRSA synergist

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole?

The synthesis involves multi-step protocols:

  • Step 1 : Conversion of carboxylic acid derivatives to 1,3,4-oxadiazole precursors via cyclization (e.g., using POCl₃ or other dehydrating agents) .
  • Step 2 : Introduction of the benzylsulfonyl-piperidine moiety via nucleophilic substitution or coupling reactions. LiH in DMF is often used to activate intermediates for sulfonylation .
  • Purification : Column chromatography (hexane/EtOAc gradients) and recrystallization are critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • IR Spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and oxadiazole C=N stretches at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons, such as cyclopropyl CH₂ (δ ~0.6–1.2 ppm) and piperidine CH₂ (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (EI-MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M]⁺ at m/z ~433 for analogs) .

Q. How can researchers optimize reaction yields for the oxadiazole core formation?

  • Use anhydrous conditions and catalysts like LiH to minimize side reactions during heterocycle formation .
  • Monitor reaction progress via TLC and adjust stoichiometry of sulfonylation reagents (e.g., benzylsulfonyl chloride) to reduce unreacted intermediates .

Advanced Research Questions

Q. What is the mechanistic role of the cyclopropyl group in modulating biological activity?

The cyclopropyl group introduces steric constraints and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors). Comparative studies with non-cyclopropyl analogs show reduced activity, suggesting its importance in stabilizing ligand-receptor interactions .

Q. How can contradictory data in antibacterial assays be resolved?

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and MIC determination methods (broth dilution vs. agar diffusion) can lead to discrepancies. Standardize protocols using CLSI guidelines .
  • Compound Stability : Degradation under assay conditions (e.g., pH sensitivity of the oxadiazole ring) should be assessed via HPLC-MS .

Q. What strategies validate target engagement for this compound in enzyme inhibition studies?

  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • X-ray Crystallography : Use SHELX programs for structure determination of inhibitor-enzyme complexes to identify key interactions (e.g., hydrogen bonding with the sulfonyl group) .

Q. How does the sulfonyl-piperidine moiety influence pharmacokinetic properties?

  • Solubility : The sulfonyl group enhances water solubility, but the piperidine ring may increase logP. Balance via prodrug strategies (e.g., esterification of the sulfonyl group) .
  • Metabolic Stability : Piperidine N-dealkylation is a common metabolic pathway; deuterium labeling at vulnerable positions can prolong half-life .

Data Analysis and Interpretation

Q. How should researchers address inconsistent crystallographic data for analogs of this compound?

  • Refinement Protocols : Use SHELXL for high-resolution refinement, incorporating twin-law corrections for twinned crystals .
  • Disorder Modeling : Apply PART instructions in SHELX to resolve piperidine ring conformational flexibility .

Q. What computational methods predict the compound’s binding affinity for novel targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., 11β-HSD1 for oxadiazole-based inhibitors) .
  • MD Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes, focusing on sulfonyl-piperidine interactions .

Comparative and Exploratory Studies

Q. How do structural analogs with varying substituents compare in activity?

  • Electron-Withdrawing Groups : Chlorine or fluorine at the benzyl position (e.g., 4-chlorophenyl in ) enhance antibacterial activity but may reduce solubility.
  • Piperidine Modifications : N-methylation (as in ) reduces steric hindrance, improving enzyme inhibition potency .

Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential?

  • Cell-Based Assays : Use HEK293 or HepG2 cells transfected with target enzymes (e.g., 11β-HSD1) to measure inhibition in a physiological context .
  • Toxicity Screening : MTT assays on primary hepatocytes assess cytotoxicity, with EC₅₀ values >50 µM indicating favorable safety profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.